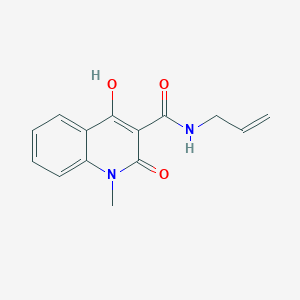
N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as AMQ-13, is a synthetic compound that has attracted attention in the scientific community due to its potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to act on multiple targets within the body. One proposed mechanism is that N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide acts as an antioxidant by scavenging free radicals and reducing oxidative stress. Another proposed mechanism is that N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide modulates the activity of ion channels in the brain, leading to its anticonvulsant effects. Additionally, N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide reduces the production of reactive oxygen species and inhibits the activity of inflammatory enzymes. In vivo studies have shown that N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has anticonvulsant effects and reduces brain damage caused by oxidative stress. Additionally, N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. Additionally, N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have a wide range of biological activities, making it a versatile compound for investigating various physiological processes. However, one limitation of using N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of future research is to investigate the potential of N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of future research is to investigate the potential of N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to elucidate the exact mechanism of action of N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide and its potential targets within the body.
Conclusion:
In conclusion, N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a synthetic compound that has attracted attention in the scientific community due to its potential as a therapeutic agent. The synthesis method involves a multi-step process that yields a pure compound. N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been investigated for its potential as a therapeutic agent in various scientific research studies, including its neuroprotective, anticonvulsant, and anticancer properties. The exact mechanism of action of N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to act on multiple targets within the body. N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has various biochemical and physiological effects, and is a versatile compound for investigating various physiological processes. Future research directions include investigating the potential of N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide as a therapeutic agent for neurological disorders and as an anticancer agent.
Synthesis Methods
N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is synthesized through a multi-step process that involves the condensation of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with allylamine. The resulting intermediate is then subjected to cyclization with acetic anhydride to yield the final product. The purity of the compound is confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been investigated for its potential as a therapeutic agent in various scientific research studies. One study found that N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide exhibits neuroprotective properties by reducing oxidative stress and inflammation in the brain. Another study showed that N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, N-allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
4-hydroxy-1-methyl-2-oxo-N-prop-2-enylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-8-15-13(18)11-12(17)9-6-4-5-7-10(9)16(2)14(11)19/h3-7,17H,1,8H2,2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFNQOSKGYVRFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


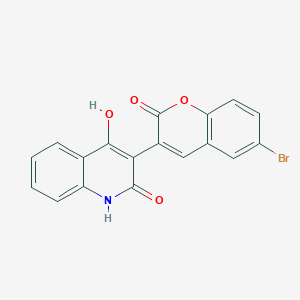
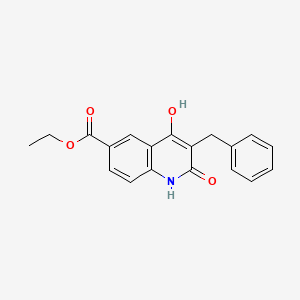
![ethyl {2-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}(oxo)acetate](/img/structure/B5914235.png)

![4-hydroxy-7-(3-methoxyphenyl)-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914241.png)
![4-hydroxy-7-(4-methoxyphenyl)-9-(2-thienyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914244.png)
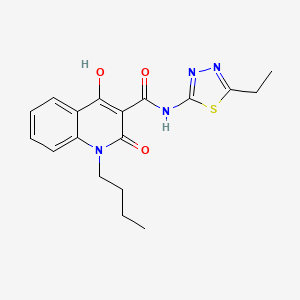
![9-(1-adamantyl)-7-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5914259.png)

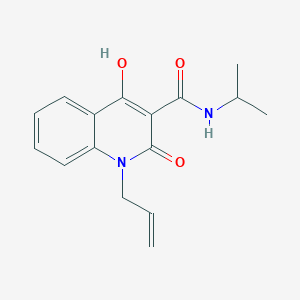
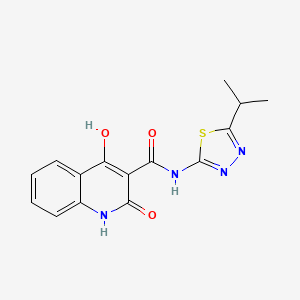
![diethyl 2,2'-(3,7-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-1,5-diyl)diacetate](/img/structure/B5914314.png)
![3,3'-[(1-methyl-1H-pyrazol-5-yl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5914320.png)